8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
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Overview
Description
8-Ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound belonging to the pyrroloquinoline family. This compound features a fused pyrroloquinoline structure with various substituents, including an ethyl group, phenyl group, and multiple methyl groups. Its intricate molecular architecture makes it a subject of interest in various scientific fields, particularly in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of this compound are blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that prevents excessive bleeding when a blood vessel is injured .
Mode of Action
The compound interacts with its targets (factors Xa and XIa) by inhibiting their activity . This inhibition can suppress thrombosis, a condition where blood clots form in the blood vessels, potentially leading to heart attacks or strokes .
Biochemical Pathways
The compound affects the blood coagulation cascade , a biochemical pathway that leads to the formation of a blood clot . By inhibiting factors Xa and XIa, the compound disrupts this pathway, reducing the risk of thrombosis .
Result of Action
The inhibition of factors Xa and XIa results in a decreased risk of thrombosis . This can be beneficial in preventing conditions such as heart attacks or strokes, which are often caused by blood clots blocking the flow of blood to the heart or brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-dione with suitable electrophiles. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as recrystallization or chromatography would be used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and applications.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has shown potential as a bioactive scaffold. It can interact with various biological targets, such as enzymes and receptors, making it useful for studying biological processes and developing new therapeutic agents.
Medicine: This compound has been investigated for its medicinal properties, including antimicrobial, anti-inflammatory, and antitumor activities. Its ability to modulate biological pathways makes it a candidate for the development of new drugs to treat various diseases.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in material science and engineering.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrroloquinoline scaffold and exhibit various biological activities.
6-Aryl-5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones: These compounds are structurally related and can undergo similar chemical reactions.
Uniqueness: 8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione stands out due to its specific combination of substituents, which can influence its reactivity and biological activity. Its unique structure allows for the exploration of new chemical and biological properties that may not be present in other similar compounds.
Properties
IUPAC Name |
6-ethyl-9,11,11-trimethyl-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-5-14-11-16-18-17(12-14)22(4,15-9-7-6-8-10-15)13-21(2,3)23(18)20(25)19(16)24/h6-12H,5,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSDNHILMKVJBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(CC(N3C(=O)C2=O)(C)C)(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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